Product packaging for 1H-Indole, 4-nitro-2-(2-pyridinyl)-(Cat. No.:CAS No. 242794-69-0)

1H-Indole, 4-nitro-2-(2-pyridinyl)-

Cat. No.: B11870765
CAS No.: 242794-69-0
M. Wt: 239.23 g/mol
InChI Key: BKPDWZRSIAQSSI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to chemical and biological sciences. Their structural diversity and reactivity make them indispensable scaffolds in various fields.

The indole (B1671886) nucleus is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govijpsr.comresearchgate.net It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This aromatic heterocyclic system is a crucial component in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. mdpi.comresearchgate.net

The synthetic utility of the indole scaffold is extensive. researchgate.netrsc.org Its electron-rich nature typically directs electrophilic substitution to the C3 position. wikipedia.org However, significant research has been dedicated to developing methods for the site-selective functionalization of all positions on the indole ring, including the more challenging C2 and C4-C7 positions on the benzene core. acs.orgtezu.ernet.in Strategies often involve the use of directing groups or transition-metal catalysis to achieve desired substitutions. acs.orgmdpi.com The development of novel synthetic methodologies continues to expand the library of accessible indole derivatives for various research applications. openmedicinalchemistryjournal.commdpi.com

Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry and materials science. rsc.org It is isoelectronic with benzene, but the nitrogen atom significantly alters its chemical properties, making it a weak base and more polar. nih.govwikipedia.orgnih.gov This nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. nih.govtaylorandfrancis.com

The pyridine ring is a structural component in over 7000 drug molecules and is found in numerous natural products, vitamins, and coenzymes. rsc.org Its versatility is also demonstrated by its use as a ligand in organometallic chemistry and as a building block for complex functional materials. nih.gov The ability to functionalize the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, making it a valuable tool in drug design and catalysis. nih.govsciencepublishinggroup.com

Rationale for Investigating 1H-Indole, 4-nitro-2-(2-pyridinyl)-

The specific arrangement of substituents in 1H-Indole, 4-nitro-2-(2-pyridinyl)- is not arbitrary. The decision to synthesize and study this particular molecule stems from a strategic design aimed at exploring the unique properties that arise from this substitution pattern.

The placement of a pyridinyl group at the C2 position and a nitro group at the C4 position of the indole ring is a deliberate synthetic choice. Functionalization at the C2 position of indole is a well-established area of synthetic chemistry. tezu.ernet.in The nitro group (NO₂) is a potent electron-withdrawing group. When placed at the C4 position of the indole, it significantly modulates the electronic properties of the entire heterocyclic system. The synthesis of 4-nitroindole (B16737) itself is a known process, often involving multi-step procedures starting from precursors like 2-methyl-3-nitroaniline. orgsyn.orggoogle.com The presence of a nitro group can be a precursor for other functional groups, such as an amino group, through reduction, further expanding the synthetic possibilities. researchgate.net Research into nitro-substituted indoles has been driven by their potential in various applications, including as G-quadruplex binders with anticancer activity. nih.govresearchgate.net

The combination of an electron-rich indole scaffold with an electron-deficient pyridine ring and a strongly electron-withdrawing nitro group creates a molecule with a unique electronic landscape. The pyridine ring at the C2 position and the nitro group at the C4 position both draw electron density from the indole core. This electronic push-pull dynamic can lead to interesting photophysical properties and reactivity. Studies on related pyridine-annulated fused indole systems have highlighted their potential as high triplet energy materials for applications in organic light-emitting diodes (OLEDs). acs.org The specific linkage of these two important heterocyclic systems is a key area of research, with multicomponent reactions being one strategy to create libraries of indole-pyridine compounds for biological evaluation. tandfonline.com

Scope and Research Objectives for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

The primary research objectives for studying 1H-Indole, 4-nitro-2-(2-pyridinyl)- and related compounds are multifaceted. A key goal is to explore their potential as functional materials, such as those used in electronic devices. acs.org Additionally, given the biological significance of both indole and pyridine scaffolds, these hybrid molecules are often investigated for their pharmacological potential. nih.govnih.gov For instance, indole-nitroolefin derivatives have been explored as potential inhibitors for inducing ferroptosis in cancer cells. nih.gov The synthesis and characterization of these molecules provide fundamental data that can guide the design of new compounds with tailored electronic, optical, or biological properties.

Chemical Compound Data

Below are tables detailing key information for the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)-

PropertyValueSource
IUPAC Name 4-nitro-2-(pyridin-2-yl)-1H-indole nih.gov
Molecular Formula C₁₃H₉N₃O₂ nih.gov
Molecular Weight 239.23 g/mol nih.gov
CAS Number 242794-69-0 nih.govbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O2 B11870765 1H-Indole, 4-nitro-2-(2-pyridinyl)- CAS No. 242794-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

242794-69-0

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

4-nitro-2-pyridin-2-yl-1H-indole

InChI

InChI=1S/C13H9N3O2/c17-16(18)13-6-3-5-10-9(13)8-12(15-10)11-4-1-2-7-14-11/h1-8,15H

InChI Key

BKPDWZRSIAQSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 1h Indole, 4 Nitro 2 2 Pyridinyl

Reactivity Profiles of Nitro-Substituted Indoles

The presence and position of a nitro group on the indole (B1671886) scaffold significantly influence its chemical reactivity. This section explores the specific effects of a C4-nitro substituent on the indole core, its behavior in electrophilic aromatic substitution, and its susceptibility to nucleophilic addition.

Influence of the Nitro Group at the C4 Position on Indole Reactivity

The nitro group at the C4 position of the indole ring exerts a profound electron-withdrawing effect, which deactivates the benzene (B151609) portion of the indole system towards electrophilic attack. This deactivation arises from the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic ring. In electrophilic aromatic substitution reactions, substituents that withdraw electrons from the aromatic ring generally slow down the reaction rate. For instance, nitrobenzene (B124822) is significantly less reactive than benzene in electrophilic nitration. digitellinc.com

Conversely, the electron-withdrawing nature of the nitro group makes the indole ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich indole itself. For SNAr to occur, the presence of a good leaving group and strong electron-withdrawing groups, such as a nitro group, are essential to stabilize the negatively charged intermediate (Meisenheimer complex). fluoromart.com This enhanced electrophilicity at specific positions of the nitroindole core opens avenues for the introduction of various nucleophiles.

Electrophilic Aromatic Substitution on Nitroindoles and Pyridinyl Indoles

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In the case of indole, the substitution typically occurs at the C3 position of the pyrrole (B145914) ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring. digitellinc.com

However, the presence of a deactivating nitro group on the benzene ring, as in 4-nitroindole (B16737), significantly diminishes the reactivity of the entire indole system towards electrophiles. digitellinc.com Any electrophilic attack would likely still favor the pyrrole ring, but would require harsher reaction conditions compared to unsubstituted indole. The 2-pyridinyl substituent further complicates the reactivity profile. The pyridine (B92270) ring itself is electron-deficient and generally resistant to electrophilic attack, often requiring forcing conditions. uci.edu Therefore, in the hybrid molecule 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the indole's pyrrole ring remains the most probable site for electrophilic attack, albeit with reduced reactivity.

Reaction TypeReagentsExpected Major Product/Observation
NitrationHNO₃, H₂SO₄Reaction is expected to be slow due to the deactivating nitro group. If it occurs, substitution would likely be at the C3 position of the indole ring. libretexts.org
HalogenationBr₂, FeBr₃Similar to nitration, the reaction is likely to be sluggish. Halogenation would be anticipated at the C3 position.
Friedel-Crafts AcylationRCOCl, AlCl₃This reaction is generally not successful on highly deactivated aromatic rings like nitrobenzene and is therefore unlikely to proceed on 4-nitroindole.

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on deactivated aromatic systems.

Nucleophilic Addition Reactions of Indole Derivatives

While indoles are generally electron-rich and not prone to nucleophilic attack, the introduction of a strong electron-withdrawing group like a nitro group can facilitate such reactions. In nitro-substituted aromatic systems, nucleophilic attack is a viable pathway, particularly at positions ortho or para to the nitro group, as the negative charge of the intermediate can be delocalized onto the nitro group. fluoromart.com

In the context of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the 4-nitro group activates the benzene part of the indole ring for nucleophilic attack. Furthermore, studies on related nitroindole systems have shown that nucleophilic substitution can occur. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with various nucleophiles at the C2 position. nii.ac.jp While the specific reactivity of the 4-nitro isomer with the 2-pyridyl substituent has not been extensively documented, it is plausible that nucleophiles could attack the benzene ring, potentially leading to substitution of a hydrogen atom or other leaving groups if present.

Reactivity of the Pyridinyl Moiety in the Hybrid System

Electron-Deficient Nature of Pyridine and its Impact on Reactivity

The pyridine ring is often compared to a benzene ring substituted with an electron-withdrawing group. The nitrogen atom's electronegativity reduces the electron density of the ring, making it less susceptible to electrophilic attack than benzene. Electrophilic substitution on pyridine, when it does occur, typically requires harsh conditions and proceeds at the C3 position. uci.edu

Conversely, the electron-deficient character of pyridine makes it more reactive towards nucleophiles. Nucleophilic aromatic substitution on pyridine preferentially occurs at the C2 and C4 positions, as the negative charge of the resulting intermediate can be effectively stabilized by the nitrogen atom. nih.gov In the hybrid molecule, the pyridinyl moiety is attached at the C2 position of the indole. This linkage influences the electronic properties of both rings.

C−H Bond Functionalization of the Pyridine Ring within the Hybrid Structure

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The C-H functionalization of pyridines is an active area of research, often necessitating the use of transition metal catalysts to overcome the inherent inertness of the C-H bonds. rsc.orgresearchgate.net

C-H Functionalization TypeCatalyst/ReagentsPotential Sites of Functionalization on the Pyridine Ring
ArylationPd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOHC4' and C5' positions are potential sites based on studies of 3-nitropyridine (B142982) arylation.
Olefination[RhCp*Cl₂]₂, Cu(OAc)₂, AgSbF₆C3' and C5' positions could be targeted, as seen in related pyridine olefinations. nih.gov
Borylation[Ir(cod)Cl]₂, dtbpyC3' or C4' positions are possibilities for introducing a boryl group for further transformations.

This table illustrates potential C-H functionalization reactions on the pyridinyl moiety based on established methods for substituted pyridines.

Directed Functionalization and Selectivity Controlnih.govresearchgate.netacs.org

The strategic functionalization of the 1H-Indole, 4-nitro-2-(2-pyridinyl)- scaffold is paramount for the synthesis of complex derivatives. The inherent electronic properties of the indole and pyridine rings, influenced by the nitro group, dictate the regioselectivity of reactions. However, modern catalytic methods offer powerful tools to override these innate tendencies and achieve site-selective modifications.

Transition Metal-Catalyzed Functionalization and Directing Group Strategiesnih.govresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.netlibretexts.org

Transition metal catalysis has emerged as a cornerstone for the C–H functionalization of heterocyclic compounds, including indoles and pyridines. rsc.orgnih.gov In the case of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the pyridinyl group can act as a directing group, facilitating metal-catalyzed reactions at specific positions of the indole nucleus or the pyridine ring itself.

The pyridine nitrogen, with its lone pair of electrons, can coordinate to a transition metal center, bringing the catalyst into proximity of specific C-H bonds. This directed approach allows for functionalization at positions that are typically less reactive. For instance, palladium-catalyzed C-H activation has been extensively used for the functionalization of indoles. acs.orgrsc.org The pyridinyl group in 1H-Indole, 4-nitro-2-(2-pyridinyl)- can direct ortho-C–H activation on the pyridine ring or potentially on the indole C3 position.

Furthermore, the indole nitrogen, after deprotonation, can also serve as a directing group. The choice of catalyst, ligand, and reaction conditions can finely tune the selectivity of these transformations. For example, rhodium(III) catalysts have shown remarkable efficacy in the C-H functionalization of indoles, often leading to annulation products. nih.gov

The electron-withdrawing nitro group at the C4-position of the indole ring significantly influences the electronic landscape of the molecule. This group deactivates the benzene part of the indole nucleus towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. In the context of transition metal catalysis, this electronic effect can modulate the reactivity of different C-H bonds, offering another layer of control for selective functionalization.

Below is a table summarizing potential transition metal-catalyzed functionalization reactions applicable to 1H-Indole, 4-nitro-2-(2-pyridinyl)- , based on established methodologies for similar indole and pyridine derivatives.

Reaction Type Catalyst/Reagents Potential Functionalization Site Expected Product Type Reference
C-H ArylationPd(OAc)₂, PPh₃, BaseC3 of Indole or C3' of PyridineArylated indole/pyridine derivative nih.gov
C-H Alkenylation[RhCp*Cl₂]₂, Cu(OAc)₂C2 of Indole (via N-direction)Alkenylated indole derivative nih.gov
C-H AlkynylationPd(II), Alanine (transient directing group)C4 of IndoleC4-alkynylated indole derivative acs.org
Reductive CyclizationPdCl₂(CH₃CN)₂, Phenanthroline, CO surrogateN/A (involves nitro group)Tricyclic fused indole mdpi.com

Organocatalysis and Photocatalysis in Indole and Pyridine Chemistrynih.govresearchgate.net

In recent years, organocatalysis and photocatalysis have emerged as powerful, sustainable alternatives to metal-catalyzed reactions. chemrxiv.org These methodologies often provide unique reactivity and selectivity profiles.

Organocatalysis can be employed for the asymmetric functionalization of the indole core. For instance, chiral phosphoric acids or bifunctional thiourea (B124793) catalysts can activate the nitro group and the indole N-H, facilitating enantioselective additions to the C3 position. nih.govfigshare.com Domino reactions, such as a Friedel-Crafts/nitro-Michael sequence, can lead to the rapid construction of complex, ring-fused indole structures. nih.gov

Photocatalysis , utilizing visible light to drive chemical reactions, offers mild conditions for a variety of transformations. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, photocatalysis could enable radical-based C-H functionalizations. For example, photoredox catalysis can generate radical species that can add to the indole or pyridine rings. Furthermore, photocatalytic [2+2] cycloadditions between the indole double bond and an alkene can lead to the formation of cyclobutane-fused indolines, introducing significant three-dimensional complexity. nih.govrsc.org

The following table outlines potential organocatalytic and photocatalytic transformations for 1H-Indole, 4-nitro-2-(2-pyridinyl)- .

Catalysis Type Catalyst/Conditions Potential Transformation Expected Product Class Reference
OrganocatalysisChiral Phosphoric AcidAsymmetric Friedel-Crafts addition to C3Chiral 3-substituted indole acs.orgnih.gov
OrganocatalysisChiral Biscinchona AlkaloidAsymmetric allylic alkylation at C3 (if tautomer exists)Chiral functionalized indole rsc.org
PhotocatalysisIridium or Ruthenium complex, visible lightIntermolecular [2+2] cycloadditionCyclobutane-fused indoline nih.govrsc.org
PhotocatalysisEosin Y, green lightRadical C-H functionalizationC-H functionalized indole/pyridine acs.org

Cycloaddition Reactions Involving the Indole Scaffoldacs.orgrsc.orgnih.gov

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic structures in a single step. wikipedia.orglibretexts.org The indole scaffold of 1H-Indole, 4-nitro-2-(2-pyridinyl)- can participate in various cycloaddition reactions, with the specific mode of reactivity influenced by the substituents.

The electron-withdrawing nitro group at the C4 position makes the C2-C3 double bond of the indole more electron-deficient. This electronic characteristic favors inverse-electron-demand Diels-Alder reactions, where the indole acts as the dienophile. However, the more common reactivity involves the indole acting as the 4π component in a [4+2] cycloaddition (Diels-Alder reaction) or as a 2π component in [2+2] and [3+2] cycloadditions. researchgate.netuchicago.edu

[4+2] Cycloadditions: The indole nucleus can react as a diene across the C2-C3 and C3a-C7a positions with a suitable dienophile to form carbazole (B46965) derivatives. The presence of the nitro group can influence the regioselectivity of this reaction.

[2+2] Cycloadditions: As mentioned in the photocatalysis section, photochemical [2+2] cycloadditions are a viable strategy for forming cyclobutane-fused indolines. nih.govrsc.org Thermal [2+2] cycloadditions are generally forbidden but can occur with specific substrates like ketenes. youtube.comlibretexts.org

[3+2] Cycloadditions: The indole C2-C3 double bond can act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles such as nitrones, azomethine ylides, or nitrile oxides. uchicago.edu This approach leads to the formation of five-membered heterocyclic rings fused to the indole core. The electron-deficient nature of the C2-C3 bond due to the nitro group can enhance its reactivity towards electron-rich dipoles.

The table below summarizes potential cycloaddition reactions for 1H-Indole, 4-nitro-2-(2-pyridinyl)- .

Cycloaddition Type Reactant Partner Potential Product Reaction Conditions Reference
[4+2] Diels-AlderElectron-deficient alkyneCarbazole derivativeThermal or Lewis acid catalysis researchgate.net
[2+2] PhotocycloadditionAlkeneCyclobutane-fused indolineUV light, photosensitizer rsc.orglibretexts.org
[3+2] Dipolar CycloadditionNitroneIsoxazolidine-fused indoleThermal uchicago.edu
[3+2] Dipolar CycloadditionAzomethine ylidePyrrolidine-fused indoleThermal or metal catalysis uchicago.edu

Spectroscopic Characterization and Structural Elucidation of 1h Indole, 4 Nitro 2 2 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Analysis for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural confirmation of 1H-Indole, 4-nitro-2-(2-pyridinyl)-. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information about the carbon skeleton.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the range of 100-150 ppm. rsc.orgrsc.org The carbon atom attached to the nitro group (C4) would be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole (B1671886) NH>10 (broad singlet)-
Indole Protons7.0 - 8.5100 - 140
Pyridine (B92270) Protons7.0 - 8.5120 - 150
C2 (Indole)->140
C3 (Indole)~7.0~100-110
C4 (Indole)->140
C7a (Indole)-~135
C3a (Indole)-~125
Pyridinyl Carbons-120 - 150

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comresearchgate.net For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, COSY would show correlations between the protons on the indole ring (e.g., H5, H6, and H7) and between the protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comresearchgate.net By combining the information from ¹H and ¹³C NMR with HSQC, each proton signal can be assigned to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). youtube.comresearchgate.net HMBC is crucial for establishing the connectivity between the indole and pyridine rings, for example, by showing a correlation between the protons on the pyridine ring and the C2 carbon of the indole ring. It would also confirm the position of the nitro group by showing correlations between protons on the benzene (B151609) part of the indole and the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, NOESY or ROESY could reveal through-space interactions between the protons of the pyridinyl ring and the H3 proton of the indole ring, confirming their proximity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. mdpi.comfrontiersin.org

Elucidation of Functional Group Presence and Molecular Fingerprints

The FT-IR and FT-Raman spectra of 1H-Indole, 4-nitro-2-(2-pyridinyl)- would exhibit characteristic vibrational bands corresponding to its various functional groups. researchgate.netyoutube.com

N-H Stretch: A characteristic sharp peak for the indole N-H stretching vibration is expected in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the indole and pyridine rings would appear in the region of 3000-3100 cm⁻¹. researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group will show two strong characteristic stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The presence of these strong bands would be a clear indication of the nitro functional group.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations that are unique to the molecule. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. youtube.com While N-H and O-H stretches are typically strong in IR, C=C and other symmetric vibrations often give strong signals in Raman spectra. The combination of both techniques allows for a more complete vibrational analysis.

Table 2: Expected Vibrational Frequencies for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Indole N-HStretch3300 - 3500FT-IR
Aromatic C-HStretch3000 - 3100FT-IR, FT-Raman
Nitro (NO₂)Asymmetric Stretch1500 - 1560FT-IR
Nitro (NO₂)Symmetric Stretch1345 - 1385FT-IR
Aromatic C=CStretch1400 - 1600FT-IR, FT-Raman
Pyridine C=NStretch1550 - 1650FT-IR, FT-Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com This technique is particularly useful for studying conjugated systems and chromophores.

Absorption Characteristics of the Nitroindole Chromophore

The 1H-Indole, 4-nitro-2-(2-pyridinyl)- molecule contains an extended chromophore, which is the part of the molecule responsible for absorbing light. This chromophore consists of the indole ring system, the nitro group, and the pyridinyl ring. The presence of the electron-withdrawing nitro group at the 4-position of the indole ring is known to cause a significant red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole. nih.gov

Studies on similar nitroindole compounds have shown that the position of the nitro group has a substantial effect on the electronic transition energies. nih.govacs.org Specifically, 4-nitroindole (B16737) exhibits a more red-shifted absorption spectrum compared to other nitroindole isomers. nih.govacs.org This is attributed to the electronic properties of the substituent at the 4-position having a greater influence on the electronic transition dipole moment of the indole chromophore. nih.gov

The UV-Vis spectrum of 1H-Indole, 4-nitro-2-(2-pyridinyl)- in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show one or more broad absorption bands in the near-UV range (300-400 nm), and potentially extending into the visible region. nih.govacs.org These absorption bands correspond to π → π* and n → π* electronic transitions within the conjugated system. The π → π* transitions, which are typically more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

The exact position and intensity of the absorption maxima (λ_max) would depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states. researchgate.net

Influence of Pyridinyl Substitution on Electronic Spectra

The electronic absorption and emission spectra of 1H-Indole, 4-nitro-2-(2-pyridinyl)- are expected to be significantly influenced by both the pyridinyl and the nitro substituents on the indole core. The indole ring itself possesses characteristic ultraviolet (UV) absorption bands. The introduction of a 2-(2-pyridinyl) group creates an extended π-conjugated system, which typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra compared to the parent indole.

Studies on other 2-pyridinyl-1H-indole derivatives have shown that their fluorescence is often sensitive to environmental factors such as solvent polarity and pH. This sensitivity arises from potential intramolecular charge transfer (ICT) character in the excited state, a phenomenon that would likely be pronounced in the title compound.

Furthermore, the presence of a strong electron-withdrawing nitro group at the 4-position of the indole ring is known to cause a significant red-shift in the absorption spectrum. Research on other 4-nitroindole derivatives has demonstrated that this substitution is particularly effective at modifying the electronic transition energies of the indole chromophore. Therefore, the combination of the 2-pyridinyl group and the 4-nitro group in 1H-Indole, 4-nitro-2-(2-pyridinyl)- is predicted to result in absorption and emission maxima at longer wavelengths, potentially extending into the visible region of the electromagnetic spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the molecular formula is C₁₃H₉N₃O₂, which corresponds to a precise monoisotopic mass of approximately 239.069 g/mol and a molecular weight of about 239.23 g/mol . nih.gov

In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 240.077.

The fragmentation of this ion would provide structural information. Based on studies of similar structures, several fragmentation pathways can be anticipated:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the indole-pyridine bond: Fission of the bond connecting the indole and pyridine rings could occur, leading to fragments corresponding to the pyridinyl cation and the 4-nitroindole radical cation, or vice-versa.

Ring fragmentation: The indole and pyridine rings themselves can undergo characteristic fragmentation, such as the loss of HCN from the indole ring.

Detailed analysis of the fragmentation of related N-(2-pyridinylmethyl)indoles has shown that the initial protonation site is typically the more basic pyridine nitrogen, which then directs the subsequent fragmentation cascade. A similar behavior would be expected for the title compound.

Table 1: Predicted Mass Spectrometry Data for 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Property Predicted Value
Molecular Formula C₁₃H₉N₃O₂
Molecular Weight 239.23 g/mol nih.gov
Monoisotopic Mass 239.069476538 Da nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a crystalline sample is the definitive method for determining the three-dimensional arrangement of atoms and molecules. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite extensive searches of scientific databases, no published X-ray diffraction data, either from powder or single-crystal analysis, were found for 1H-Indole, 4-nitro-2-(2-pyridinyl)-. Therefore, its crystalline structure, including unit cell parameters, space group, and intermolecular packing, remains experimentally undetermined.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

However, as stated previously, no single-crystal X-ray diffraction studies for 1H-Indole, 4-nitro-2-(2-pyridinyl)- have been reported in the searched literature. Consequently, definitive experimental data on its molecular geometry are not available. Computational modeling could provide theoretical predictions of these parameters, but would require experimental validation.

Computational Chemistry and Theoretical Investigations of 1h Indole, 4 Nitro 2 2 Pyridinyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. figshare.com DFT methods, like the widely used B3LYP functional, are frequently employed to calculate the optimized geometry, electronic properties, and spectroscopic parameters of organic molecules. researchgate.netijcce.ac.ir For derivatives of indole (B1671886) and pyridine (B92270), DFT calculations have proven to be reliable for predicting molecular behavior. nih.gov

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, this involves determining the most stable conformation, particularly concerning the rotational orientation of the pyridinyl group relative to the indole core.

Theoretical calculations would reveal that the molecule is likely non-planar due to steric hindrance between the hydrogen atoms on the adjacent rings. The dihedral angle between the indole and pyridine rings is a critical parameter determining the extent of electronic conjugation between the two aromatic systems. DFT calculations on similar bicyclic aromatic compounds have shown that the optimized geometry is a result of the balance between conjugative stabilizing effects, which favor planarity, and steric repulsion, which favors a twisted conformation. ijcce.ac.ir The stability of the optimized geometry is confirmed when all calculated vibrational frequencies are positive (real), indicating a true energy minimum.

Table 1: Predicted Optimized Geometrical Parameters for a Related Indole Derivative (Note: Data below is for (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, as direct data for 1H-Indole, 4-nitro-2-(2-pyridinyl)- is not available in the provided sources. This serves as an illustrative example of typical bond lengths.)

ParameterBond Length (Å) - Calculated (Gas Phase)Bond Length (Å) - Experimental (XRD)
C-N (indole)1.3841.375
C=C (indole)1.3781.365
C-C (inter-ring)1.4751.468

Source: Adapted from a study on a related indole derivative. researchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com

For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the HOMO is expected to be primarily localized on the electron-rich indole ring system. In contrast, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group. This spatial separation of frontier orbitals is characteristic of a donor-acceptor system, leading to intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the UV-Vis absorption spectrum. schrodinger.comresearchgate.net DFT calculations are instrumental in quantifying these energies and visualizing the orbital distributions. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Indole Derivatives (Note: This data is illustrative, based on general findings for substituted indoles, as specific values for 1H-Indole, 4-nitro-2-(2-pyridinyl)- were not available.)

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Indole (Reference)-5.50-0.505.00
Nitro-substituted Indole-6.20-2.503.70
Pyridyl-substituted Indole-5.70-1.004.70

Source: Inferred from trends discussed in computational studies of indole derivatives. researchgate.net

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron, thus mapping regions of high electron localization. wikipedia.orgjussieu.fr These regions typically correspond to core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture that aligns with concepts like VSEPR theory. wikipedia.org The Localized Orbital Locator (LOL) provides similar information about electron localization.

An ELF analysis of 1H-Indole, 4-nitro-2-(2-pyridinyl)- would visualize the covalent bonds within the indole and pyridine rings, the C-C single bond connecting them, and the bonds within the nitro group. It would also clearly show the lone pairs on the nitrogen and oxygen atoms. The function helps in understanding the distribution of localized and delocalized electrons throughout the molecule's framework. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method is particularly useful for quantitatively describing delocalization effects and intramolecular interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilizing energy associated with hyperconjugation and charge transfer. wikipedia.orgwisc.edu

In 1H-Indole, 4-nitro-2-(2-pyridinyl)-, NBO analysis would likely reveal significant delocalization from the lone pair of the indole nitrogen (a donor) into the π* antibonding orbitals of the pyridine ring and the nitro group (acceptors). The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. wisc.edu This analysis would confirm the intramolecular charge transfer character of the molecule, driven by the electron-donating indole moiety and the electron-withdrawing nitro-pyridinyl segment. ijcce.ac.ir

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. uni-muenchen.de Red and yellow areas denote negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the MEP map would show the most negative potential localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles or protons. uni-muenchen.deresearchgate.net Conversely, the hydrogen atom attached to the indole nitrogen and the aromatic protons would likely exhibit positive electrostatic potential. The MEP map provides a valuable guide to the molecule's reactive behavior and intermolecular interactions. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. The calculation of vibrational frequencies aids in the assignment of peaks in an experimental IR spectrum. Anharmonic force field calculations can yield results that are in very good agreement with experimental data. figshare.com

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. ijcce.ac.irnih.gov For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, TD-DFT calculations would likely predict strong electronic transitions corresponding to π→π* excitations within the aromatic system. A key feature would be a low-energy transition with significant intramolecular charge transfer (ICT) character, corresponding to the promotion of an electron from the HOMO (on the indole ring) to the LUMO (on the nitro-pyridinyl part). schrodinger.com The calculated absorption maximum (λ_max) can be compared with experimental spectroscopic measurements.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Reactivity Indices and Reaction Pathway Studies

Reactivity indices derived from conceptual density functional theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These indices help in identifying the most reactive sites within the molecule, distinguishing between electrophilic and nucleophilic centers.

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.com It is a powerful tool for identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Nucleophilic Attack (ƒ+(r)) : Regions with a high value for ƒ+(r) are more susceptible to nucleophilic attack. This corresponds to the addition of an electron, and these sites are considered electrophilic.

Electrophilic Attack (ƒ-(r)) : Conversely, regions with a high value for ƒ-(r) are prone to electrophilic attack, which involves the removal of an electron. These sites are considered nucleophilic. researchgate.net

Radical Attack (ƒ0(r)) : The Fukui function for radical attack is the average of ƒ+(r) and ƒ-(r). researchgate.net

For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the presence of both electron-donating (the indole nitrogen) and electron-withdrawing (the nitro group and the pyridinyl ring) moieties creates a complex electronic landscape. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the reactivity of the indole ring. mdpi.comnih.gov

Based on these general principles, the following predictions can be made regarding the reactive sites:

Electrophilic Sites : The carbon atoms of the indole ring, particularly those influenced by the electron-withdrawing nitro and pyridinyl groups, are likely to be the primary sites for nucleophilic attack. The nitrogen atom of the nitro group can also exhibit electrophilic character.

Nucleophilic Sites : The nitrogen atom of the indole ring, despite the presence of withdrawing groups, retains a lone pair of electrons and could act as a nucleophilic center. The nitrogen atom of the pyridinyl ring also possesses a lone pair and can be a site for protonation or coordination to electrophiles.

It is important to note that in some cases, particularly with nitro groups, negative Fukui function values can be observed, which are often related to nodes in the wave function and can indicate a decrease in nucleophilic character. mdpi.com A detailed computational study would be necessary to precisely quantify the Fukui functions for each atom in 1H-Indole, 4-nitro-2-(2-pyridinyl)- and provide a definitive map of its reactivity.

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this transition state and the frequency with which it converts to the product.

In the context of 1H-Indole, 4-nitro-2-(2-pyridinyl)-, TST can be computationally applied to study various potential reactions, such as electrophilic substitution, nucleophilic substitution, or cycloaddition reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products, locate the transition state structure, and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). libretexts.org

For instance, in studying the mechanism of oxidation of the indole ring, TST calculations could help determine the most likely site of initial attack by an oxidizing agent. A study on the reaction of indole with oxygen has shown that the initial step involves the abstraction of the hydrogen atom from the N-H bond, leading to the formation of an indolyl radical. nih.gov For 1H-Indole, 4-nitro-2-(2-pyridinyl)-, the presence of the nitro and pyridinyl substituents would modulate the energy of the transition states for such a process.

The application of TST would involve:

Reactant and Product Optimization : Calculating the lowest energy structures of the reactants and potential products.

Transition State Search : Locating the saddle point on the potential energy surface that connects the reactants and products. This is often the most challenging part of the calculation.

Frequency Analysis : Confirming that the located structure is a true transition state by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products. nih.gov

While specific TST studies on 1H-Indole, 4-nitro-2-(2-pyridinyl)- were not found, the methodology remains a powerful tool for any future investigation into its reaction mechanisms.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics, optoelectronics, and telecommunications. researchgate.netresearchgate.net Organic molecules with large NLO responses typically possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" electronic structure leads to a large change in dipole moment upon excitation, which is a key factor for high NLO activity. researchgate.net

1H-Indole, 4-nitro-2-(2-pyridinyl)- possesses the key structural features that suggest it could exhibit NLO properties. The indole ring acts as a π-conjugated bridge, the nitrogen atom of the indole can be considered an electron-donating group, and the 4-nitro group is a strong electron acceptor. The 2-pyridinyl group also contributes to the extended π-system and has electron-withdrawing character. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a hallmark of NLO chromophores. researchgate.net

Theoretical calculations, primarily using density functional theory (DFT), are widely employed to predict the NLO properties of molecules. The key parameters calculated are:

Linear Polarizability (α) : Describes the linear response of the molecule to an applied electric field.

First Hyperpolarizability (β) : The primary determinant of second-order NLO activity. researchgate.net

Second Hyperpolarizability (γ) : Relates to third-order NLO effects.

Computational studies on similar D-π-A systems have shown that the magnitude of the hyperpolarizability is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated linker. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial indicator; a smaller HOMO-LUMO gap generally correlates with a larger NLO response. nih.govnih.gov

The theoretical investigation of the NLO properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)- would involve:

Optimization of the molecular geometry.

Calculation of the electronic properties, including the dipole moment and the HOMO-LUMO energy gap.

Computation of the linear polarizability and the first and second hyperpolarizabilities using methods such as time-dependent DFT (TD-DFT). researchgate.net

Advanced Applications of Indole Pyridine Systems in Materials Science and Catalysis

Applications in Optoelectronic Materials

The inherent donor-acceptor (D-π-A) character of indole-pyridine systems makes them highly attractive for the development of optoelectronic materials. The indole (B1671886) unit typically serves as the electron donor, while the pyridine (B92270) ring acts as the electron acceptor. This electronic arrangement facilitates intramolecular charge transfer (ICT), a key process for applications in luminescent materials and for tuning electronic properties.

Luminescent Materials and Photophysical Properties

Indole-pyridine derivatives are known to exhibit fluorescence, with emission properties that are often sensitive to the surrounding environment, such as solvent polarity and pH. researchgate.net The introduction of a nitro group, a strong electron-withdrawing group, at the 4-position of the indole ring in 1H-Indole, 4-nitro-2-(2-pyridinyl)- is expected to significantly influence its photophysical properties.

The photophysical properties of a series of BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, which also possess a heteroaromatic donor-acceptor structure, have been studied. The introduction of a nitro substituent in these systems leads to a decrease in the LUMO energy and a significant red-shift in emission. nih.gov A similar trend would be expected for 1H-Indole, 4-nitro-2-(2-pyridinyl)- .

Table 1: Projected Photophysical Properties of 1H-Indole, 4-nitro-2-(2-pyridinyl)- Based on Analogous Compounds

PropertyProjected Value/Trend for 1H-Indole, 4-nitro-2-(2-pyridinyl)-Rationale based on Analogous Compounds
Absorption Maximum (λ_abs) Red-shifted compared to non-nitrated analogueThe nitro group is a strong electron-withdrawing group that enhances intramolecular charge transfer.
Emission Maximum (λ_em) Red-shifted compared to non-nitrated analogueEnhanced ICT character typically leads to lower energy emission. nih.gov
Fluorescence Quantum Yield (Φ_F) Potentially lower than non-nitrated analogueNitro groups can act as fluorescence quenchers. nih.gov
Solvatochromism Pronounced positive solvatochromismThe excited state is expected to be more polar than the ground state due to ICT.

Design Principles for Tunable Electronic Properties

The electronic properties of indole-pyridine systems can be finely tuned through synthetic modifications. The position and nature of substituents on both the indole and pyridine rings can significantly alter the HOMO and LUMO energy levels, thereby controlling the HOMO-LUMO energy gap and, consequently, the optical and electronic properties. nih.gov

For 1H-Indole, 4-nitro-2-(2-pyridinyl)- , the nitro group at the 4-position of the indole ring is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 2-(2-pyridinyl)indole. The significant electron-withdrawing nature of the nitro group will have a pronounced effect on the electronic structure. nih.gov This ability to tune the frontier molecular orbital energies is a critical design principle for creating materials with specific electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Calculated HOMO-LUMO Energies for a Related Nitro-Substituted Heterocyclic System

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
HIPP_BF2 -6.213-1.7894.424
NO2IPP_BF2 -7.228-3.1074.121
Data from a study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, demonstrating the effect of a nitro substituent. nih.gov

Catalysis and Ligand Design

The indole-pyridine scaffold is a prominent structural motif in ligand design for transition metal catalysis and has also found application in organocatalysis. The pyridine nitrogen provides a strong coordination site for metal ions, while the indole moiety can be readily functionalized to modulate the steric and electronic properties of the resulting ligand.

Role of Indole-Pyridine Scaffolds as Ligands for Transition Metals

Indole-pyridine based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. acs.orgnih.gov The bidentate N,N-chelation of the 2-(2-pyridinyl)indole framework to a metal center creates a stable complex that can be utilized in cross-coupling reactions, hydrogenations, and other transformations.

The presence of the nitro group in 1H-Indole, 4-nitro-2-(2-pyridinyl)- would make it a more electron-deficient ligand compared to its non-nitrated counterparts. This electronic modification can influence the catalytic activity of the corresponding metal complex. For example, in palladium-catalyzed reactions, the electron-donating or -withdrawing nature of the ligand can affect the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles. acs.org While specific catalytic data for complexes of 1H-Indole, 4-nitro-2-(2-pyridinyl)- are scarce, studies on related systems with substituted pyridine ligands have shown that electronic effects significantly impact catalytic efficiency. acs.org

Table 3: Examples of Transition Metal-Catalyzed Reactions Using Indole or Pyridine-Based Ligands

Catalyst SystemReaction TypeKey Finding
Pd(II) with substituted pyridines Suzuki-Miyaura CouplingLigand basicity influences catalytic activity. acs.org
Rh(I) with chiral P,N-ligands Asymmetric HydrogenationHigh enantioselectivity achieved with pyridine-containing ligands.
Cu(II) with Schiff base ligands Reduction of 4-nitrophenolSchiff base complexes show good catalytic activity. mdpi.com

Organocatalysis and Asymmetric Catalysis with Indole-Pyridine Derivatives

Chiral indole and pyridine derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org The indole nitrogen can act as a hydrogen-bond donor, while the pyridine nitrogen can function as a Lewis base, enabling bifunctional activation of substrates.

In the context of 1H-Indole, 4-nitro-2-(2-pyridinyl)- , while the molecule itself is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis. The introduction of a chiral center, for instance at the nitrogen of the indole or on a substituent, could lead to novel catalysts. The nitro group would again play a crucial role in modulating the electronic properties of the catalyst, potentially influencing its reactivity and selectivity. For example, organocatalytic asymmetric allylic alkylation has been achieved with 2-methyl-3-nitroindoles, where the nitro group is essential for activating the C-H bond. nih.govmdpi.com

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to indole-pyridine systems. The indole N-H group is an excellent hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. Furthermore, the aromatic nature of both rings allows for π-π stacking interactions.

The presence of a nitro group in 1H-Indole, 4-nitro-2-(2-pyridinyl)- introduces additional possibilities for supramolecular assembly. The oxygen atoms of the nitro group are effective hydrogen-bond acceptors. researchgate.net This can lead to the formation of intricate hydrogen-bonding networks, directing the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures in the solid state. The interplay of N-H···N(pyridine), N-H···O(nitro), and π-π stacking interactions would dictate the final supramolecular structure. The study of crystal structures of related pyridylindoles has shown diverse aggregation patterns governed by such non-covalent forces. nih.gov

Future Directions in Material Science and Catalysis

The exploration of 1H-Indole, 4-nitro-2-(2-pyridinyl)- and related indole-pyridine systems is poised to open new frontiers in both materials science and catalysis. The strategic combination of functionalities within this single molecular framework provides a versatile platform for the development of next-generation technologies.

In the realm of materials science , the future is bright for the application of this compound in the design of advanced organic materials. The inherent dipolar nature of the molecule, arising from the electron-donating indole and electron-withdrawing nitro-pyridine fragments, makes it a compelling candidate for applications in nonlinear optics (NLO) . Materials incorporating this chromophore could exhibit significant second- or third-order NLO responses, which are crucial for technologies such as optical switching, data storage, and frequency conversion. Further research will likely focus on the synthesis of polymers and dendrimers that feature 1H-Indole, 4-nitro-2-(2-pyridinyl)- as a key building block to amplify these properties.

Moreover, the planar, aromatic structure of the indole-pyridine core suggests potential applications in organic electronics . The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could benefit from the unique electronic properties of this compound. The presence of both electron-donating and electron-accepting moieties within the same molecule could facilitate intramolecular charge transfer, a desirable characteristic for efficient charge separation and transport in electronic devices. Future work will likely involve the synthesis and characterization of thin films and single crystals to fully understand and optimize its performance in such applications.

In the field of catalysis , 1H-Indole, 4-nitro-2-(2-pyridinyl)- presents intriguing possibilities as a versatile ligand for transition metal complexes. The nitrogen atoms in both the indole and pyridine rings can act as coordination sites, allowing for the formation of stable and reactive catalysts. The electronic properties of the ligand can be finely tuned by the nitro group, which would, in turn, influence the catalytic activity of the metal center.

Future research is expected to explore the use of its metal complexes in a variety of organic transformations. For instance, these complexes could be effective catalysts for cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, which are fundamental processes in the synthesis of pharmaceuticals and complex organic materials. The development of chiral versions of this ligand could also open doors to asymmetric catalysis , enabling the synthesis of enantiomerically pure compounds.

Furthermore, the redox-active nature of the nitro group could be exploited in oxidation catalysis . Metal complexes of 1H-Indole, 4-nitro-2-(2-pyridinyl)- might be capable of activating small molecules like oxygen or peroxides for the selective oxidation of organic substrates. This could lead to greener and more efficient industrial processes. The immobilization of these catalytic complexes on solid supports is another promising avenue that could enhance their stability and recyclability, making them more attractive for large-scale applications.

The continued investigation into the synthesis of derivatives of 1H-Indole, 4-nitro-2-(2-pyridinyl)- will also be a key driver of future advancements. The introduction of different substituents on the indole or pyridine rings would allow for the fine-tuning of its electronic, optical, and steric properties, leading to the development of materials and catalysts with tailored functionalities for specific applications.

Table of Chemical Properties: 1H-Indole, 4-nitro-2-(2-pyridinyl)-

Property Value Source
Molecular Formula C13H9N3O2 PubChem nih.gov
Molecular Weight 239.23 g/mol PubChem nih.gov
IUPAC Name 4-nitro-2-pyridin-2-yl-1H-indole PubChem nih.gov
CAS Number 242794-69-0 PubChem nih.gov
XLogP3 3.2 PubChem nih.gov

Table of Mentioned Compounds

Compound Name
1H-Indole, 4-nitro-2-(2-pyridinyl)-
4-fluoro-5-nitro-1H-indole
Indole

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-nitro-2-(2-pyridinyl)-1H-indole, and how is its structural integrity validated?

  • Answer: Synthesis typically involves multi-step organic reactions, including condensation and nitration steps. Structural validation relies on NMR spectroscopy (1H and 13C) to assign resonance peaks, supported by 2D HMBC and HSQC spectra for cross-verifying proton-nitrogen correlations . Computational methods like DFT (B3LYP/6-31G(d,p)) are used to predict chemical shifts and compare them with experimental data, with mean absolute deviations (MAD) as low as 0.73–1.10 ppm for NMR shielding values .

Q. How does the nitro group at the 4-position influence the compound's electronic properties and reactivity?

  • Answer: The nitro group acts as a strong electron-withdrawing group, reducing electron density in the indole ring and enhancing electrophilic substitution susceptibility. This is confirmed via Hammett substituent constants and computational analysis of electron distribution using Natural Bond Orbital (NBO) methods. The nitro group also stabilizes negative charges during nucleophilic attacks, as observed in comparative studies of analogous indole derivatives .

Q. What experimental techniques are critical for identifying protonation sites in this compound under acidic conditions?

  • Answer: 1H-15N HSQC and HMBC NMR are pivotal for mapping protonation sites. For example, protonation at N1 (234.38 ppm) correlates with H5/H6 protons, while N2 (77.27 ppm) shows cross-peaks with H12/H13 in HMBC spectra . Acidic environments induce bond shortening between C2 and N2, observed via crystallographic data and DFT-based geometric optimization .

Advanced Research Questions

Q. How can computational models resolve contradictions between experimental NMR data and theoretical predictions?

  • Answer: Discrepancies arise from solvent effects, basis set limitations, or protonation state assumptions. MAD (Mean Absolute Deviation) analysis (e.g., 0.88–1.10 ppm for B3LYP/6-31G(d,p)) quantifies errors between experimental and calculated shifts . Hybrid approaches, such as implicit solvent models (IEFPCM) , improve accuracy by accounting for solvation effects. Cross-validation with molecular dynamics (MD) simulations (e.g., GROMACS/Amber) refines conformational sampling .

Q. What mechanistic insights explain the thermolytic stability of the 2-pyridinyl moiety in this compound?

  • Answer: Protonation at N1 reduces pyridine aromaticity, destabilizing the ring and facilitating thermolytic cleavage. Electron localization function (ELF) analysis reveals electron flow from N2 to the pyridine ring, shortening the C-N2 bond (1.32 Å vs. typical 1.47 Å for single bonds) under acidic conditions. This aligns with crystallographic data and thermogravimetric analysis (TGA) of decomposition thresholds .

Q. How do electronic perturbations in the indole-pyridinyl system affect potential biological activity?

  • Answer: Protonation-induced zwitterionic forms (e.g., N1-protonated species) mimic bioactive motifs in anti-HIV phosphoramidates. Docking studies suggest enhanced binding to viral proteases due to charge complementarity. The nitro group’s electron-withdrawing effect may also modulate redox activity, as seen in comparative QSAR models of nitroaromatic pharmaceuticals .

Q. What strategies mitigate experimental artifacts in characterizing labile intermediates during synthesis?

  • Answer: Low-temperature NMR (e.g., 293 K) and in-situ FTIR monitor transient intermediates. For air-sensitive species, Schlenk-line techniques under inert atmospheres prevent oxidation. High-level ab initio calculations (CCSD(T)) predict intermediate stability, guiding isolation protocols .

Methodological Guidelines

  • For NMR assignments: Use B3LYP/6-31G(d,p)/GIAO for shielding tensor calculations. Cross-reference experimental shifts with S9–S17 tables for error benchmarking .
  • For protonation studies: Combine pH-dependent NMR with Mulliken charge analysis to map proton affinity trends .
  • For thermolytic applications: Validate switchable effects via cyclization kinetics (Eyring plots) and Arrhenius activation energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.